
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is a complex organic compound that features a fluorophenyl group, a pyrazolyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the pentane-1,5-diamine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The fluorophenyl and pyrazolyl groups could play key roles in binding to these targets, while the pyrimidinyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidine
- N1-(4-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine
- 4-(1-(4-Methylphenyl)-1H-pyrazol-4-yl)pyrimidine
Uniqueness
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21FN6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N'-[4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-yl]pentane-1,5-diamine |
InChI |
InChI=1S/C18H21FN6/c19-15-4-6-16(7-5-15)25-13-14(12-23-25)17-8-11-22-18(24-17)21-10-3-1-2-9-20/h4-8,11-13H,1-3,9-10,20H2,(H,21,22,24) |
InChI Key |
TWWWNDYSZZPBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



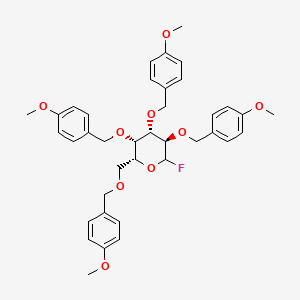
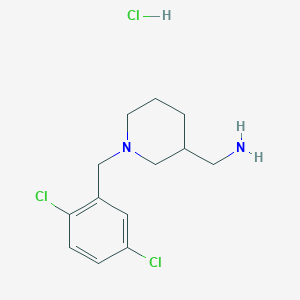

![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)
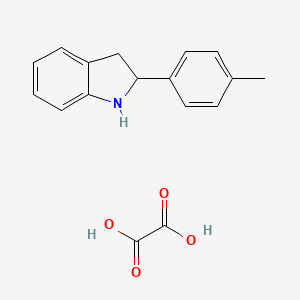

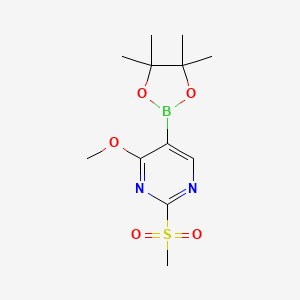
![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)
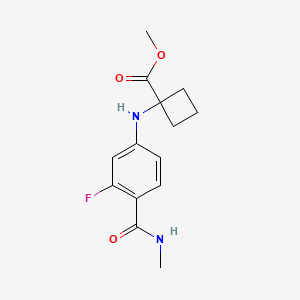


![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)
